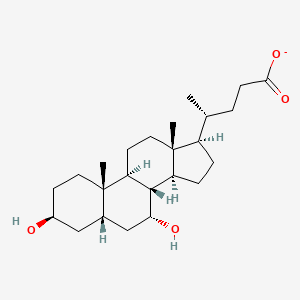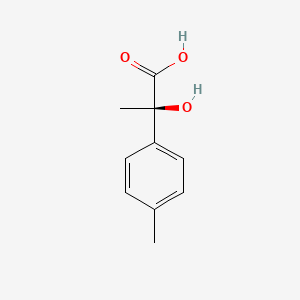
(R)-2-HYDROXY-2-METHYL(4-METHYLBENZENE)ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-2-p-tolylpropionic acid, also known as ®-Mandelic acid, is a chiral aromatic alpha-hydroxy acid. It is characterized by the presence of a hydroxyl group (-OH) attached to the alpha carbon of a carboxylic acid group (-COOH) and a phenyl ring substituted with a methyl group at the para position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-2-Hydroxy-2-p-tolylpropionic acid can be synthesized through several methods:
Chemical Resolution: This method involves the separation of racemic mixtures into their enantiomers using chiral resolving agents. For example, ®-2-Hydroxy-2-p-tolylpropionic acid can be obtained by resolving racemic mandelic acid using ®-(-)-alpha-methylbenzylamine.
Asymmetric Synthesis: This method employs chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer. Asymmetric hydrogenation of prochiral ketones using chiral catalysts is a common approach.
Industrial Production Methods: Industrial production often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mandelic acid using lipases or esterases is a widely used method in the industry.
Types of Reactions:
Oxidation: ®-2-Hydroxy-2-p-tolylpropionic acid can undergo oxidation to form the corresponding ketone, ®-2-oxo-2-p-tolylpropionic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, ®-2-p-tolyl-1,2-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: ®-2-oxo-2-p-tolylpropionic acid.
Reduction: ®-2-p-tolyl-1,2-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxy-2-p-tolylpropionic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.
Medicine: It is employed in the synthesis of antibiotics, anti-inflammatory agents, and other therapeutic compounds.
Industry: The compound is used in the production of cosmetics, particularly in formulations for skin care due to its exfoliating properties.
Wirkmechanismus
The mechanism of action of ®-2-Hydroxy-2-p-tolylpropionic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting the cell membrane integrity of microorganisms.
Vergleich Mit ähnlichen Verbindungen
®-2-Hydroxy-2-p-tolylpropionic acid can be compared with other similar compounds such as:
Mandelic Acid: Similar in structure but lacks the para-methyl substitution on the phenyl ring.
Lactic Acid: An alpha-hydroxy acid with a simpler structure, lacking the aromatic ring.
Glycolic Acid: Another alpha-hydroxy acid, smaller in size and lacking the aromatic ring.
Uniqueness:
- The presence of the para-methyl group on the phenyl ring distinguishes ®-2-Hydroxy-2-p-tolylpropionic acid from other alpha-hydroxy acids, imparting unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)/t10-/m1/s1 |
InChI-Schlüssel |
LXGWCXBGZLLXHZ-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@](C)(C(=O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(C(=O)O)O |
Synonyme |
2-hydroxy-2-(4-tolyl)propanoic acid 2-hydroxy-2-(4-tolyl)propanoic acid, (S)-isomer 2-hydroxy-2-(p-tolyl)propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)

![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)

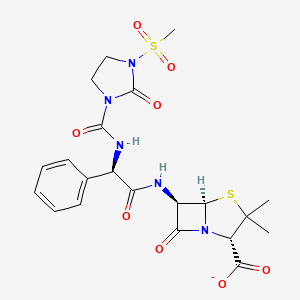
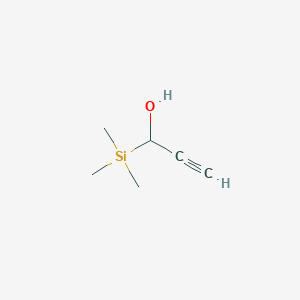


![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
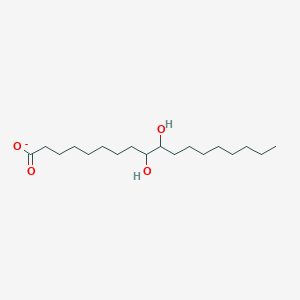
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)
